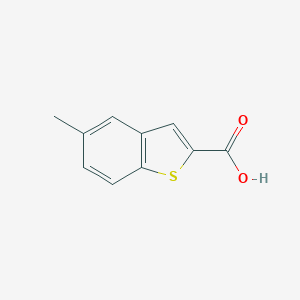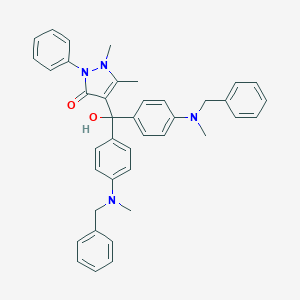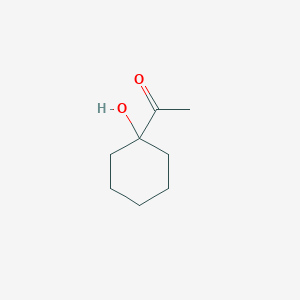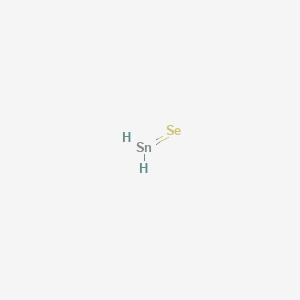
Tin selenide (SnSe)
Descripción general
Descripción
Synthesis Analysis
Synthesis methods for SnSe include advanced aqueous synthesis, which offers benefits such as convenient morphology control, high doping solubility, and distinctive vacancy engineering. The microwave-assisted synthesis method has been highlighted for its efficiency and rapidity in preparing SnSe electrode materials, showcasing exceptional electrochemical performances due to controlled microwave heating times (Shi et al., 2020) (Ni et al., 2018).
Molecular Structure Analysis
The crystalline structure of SnSe contributes significantly to its thermoelectric and optoelectronic properties. The material can undergo structural transformation and doping to adjust its properties. Popular growth techniques, including thermal evaporation and solution-phase routes, have been used to prepare SnSe materials, with the focus on enhancing crystallinity and exploring growth dynamics (Shi et al., 2018) (Franzman et al., 2010).
Chemical Reactions and Properties
SnSe demonstrates interesting chemical reactions and properties, especially in the context of electrode materials for energy storage. Its phase change mechanisms and reactions during lithiation/delithiation processes in Li-ion batteries highlight the material's electrochemical reversibility and performance enhancement through carbon modification (Lee & Park, 2017).
Physical Properties Analysis
The physical properties of SnSe, particularly its thermoelectric characteristics, have been a subject of extensive study. The ultralow thermal conductivity, alongside its electrical transport properties, makes SnSe an excellent material for thermoelectric applications. Electrodeposition and thermal evaporation techniques have been used to study and optimize these properties in thin films and nanostructures (Burton et al., 2020).
Chemical Properties Analysis
The chemical properties of SnSe, including its phase behavior under different conditions and its compatibility with various chemical reactions, play a crucial role in its application in devices like solar cells, supercapacitors, and batteries. Research has shown the potential for phase-controlled synthesis and the development of high-performance anode materials for lithium-ion and sodium-ion batteries, demonstrating the material's versatility and potential for future technology applications (Kumar et al., 2021).
Aplicaciones Científicas De Investigación
Solar Cells
- Application : SnSe is used in solar cells due to its excellent optoelectronic properties .
- Methods : The efficiency of SnSe solar cells can be optimized by adding a dopant element like silver during material synthesis .
- Results : A novel tin selenide solar cell design has shown promising efficiencies up to 36.45% .
Photodetectors
- Application : SnSe is used in photodetectors, which are devices that convert light into electrical signals .
- Methods : High-quality SnSe-based photodetectors are fabricated using various methods .
- Results : SnSe photodetectors have shown great potential to detect weak signals and have wide applications in imaging and optical communication .
Memory Devices
- Application : SnSe is used in memory devices due to its resistive switching properties .
- Methods : SnSe-based memory devices are fabricated using various methods .
- Results : SnSe has been extensively studied for its use in memory devices .
Lithium and Sodium-ion Batteries
- Application : SnSe is used as an electrode material in lithium and sodium-ion batteries .
- Methods : SnSe-based electrodes are prepared using various synthesis techniques .
- Results : SnSe-based materials have shown promise as high-capacity anode materials for lithium-ion and sodium-ion batteries .
Gas Sensing
- Application : SnSe is used in gas sensors due to its sensitivity to various gases .
- Methods : SnSe-based gas sensors are fabricated using various methods .
- Results : SnSe has demonstrated great potential in gas sensing applications .
Topological Insulators
- Application : SnSe is used in topological insulators, which are materials that conduct electricity on their surface but not in their bulk .
- Methods : High-quality SnSe-based topological insulators are fabricated using various methods .
- Results : SnSe has been extensively studied for its use in topological insulators .
Photocatalysis
- Application : SnSe is used in photocatalysis, which involves the acceleration of a photoreaction in the presence of a catalyst .
- Methods : SnSe-based photocatalysts are synthesized using various methods .
- Results : SnSe has shown potential in photocatalytic applications .
Supercapacitors
- Application : SnSe is used in supercapacitors, which are high-capacity capacitors .
- Methods : SnSe-based supercapacitors are fabricated using various methods .
- Results : SnSe has demonstrated great potential in supercapacitor applications .
Resistive Switching Devices
- Application : SnSe is used in resistive switching devices, which are devices that can alter their resistance state .
- Methods : SnSe-based resistive switching devices are fabricated using various methods .
- Results : SnSe has been extensively studied for its use in resistive switching devices .
Photocathode in Photoelectrochemical Water Splitting
- Application : SnSe is used as a photocathode in photoelectrochemical water splitting for green hydrogen generation .
- Methods : SnSe-based photocathodes are prepared using various synthesis techniques .
- Results : SnSe-based materials have shown promise as efficient photocathodes for water splitting .
Solar Control Coatings
- Application : SnSe is used in solar control coatings, which are coatings applied to windows to control solar heat gain .
- Methods : SnSe-based solar control coatings are prepared using various synthesis techniques .
- Results : SnSe-based materials have shown promise as efficient solar control coatings .
Ion-Selective Sensors
- Application : SnSe is used in ion-selective sensors, which are sensors that can selectively measure ion concentrations in complex mixtures .
- Methods : SnSe-based ion-selective sensors are prepared using various synthesis techniques .
- Results : SnSe-based materials have shown promise as efficient ion-selective sensors .
Photovoltaics
- Application : SnSe is used in the field of photovoltaics .
- Methods : SnSe-based photovoltaic devices are fabricated using various methods .
- Results : SnSe has shown potential in photovoltaic applications .
Infrared Optoelectronic Devices
- Application : SnSe is used in infrared optoelectronic devices .
- Methods : SnSe-based infrared optoelectronic devices are fabricated using various methods .
- Results : SnSe has demonstrated great potential in infrared optoelectronic applications .
Radiation Detectors
- Application : SnSe is used in radiation detectors .
- Methods : SnSe-based radiation detectors are fabricated using various methods .
- Results : SnSe has been extensively studied for its use in radiation detectors .
Holographic Recording Systems
- Application : SnSe is used in holographic recording systems .
- Methods : SnSe-based holographic recording systems are fabricated using various methods .
- Results : SnSe has shown promise as an efficient material for holographic recording systems .
Electrical Switching
- Application : SnSe is used in electrical switching devices .
- Methods : SnSe-based electrical switching devices are fabricated using various methods .
- Results : SnSe has demonstrated great potential in electrical switching applications .
Polarity-Dependent Memory Switching Devices
Safety And Hazards
Direcciones Futuras
Tin selenide has demonstrated great potential in the applied material science . It exists in two phases, i.e., SnSe and SnSe2, and has demonstrated versatility in thermoelectric, photodetector, solar cells, photocatalytic, phase change memory, gas sensing, anode material for battery, supercapacitor, and topological insulator . These applications strongly depend upon the properties of SnSe (optical, electrical, and microstructural, etc.) . Apart from material properties, material synthesis/deposition methods also play an essential role in obtaining high-quality materials .
Propiedades
IUPAC Name |
selanylidenestannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Se.Sn.2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZUOCZUTSLBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se]=[SnH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2SeSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin selenide (SnSe) | |
CAS RN |
1315-06-6 | |
| Record name | Stannous selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



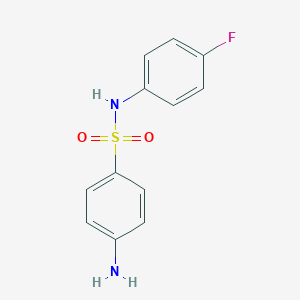
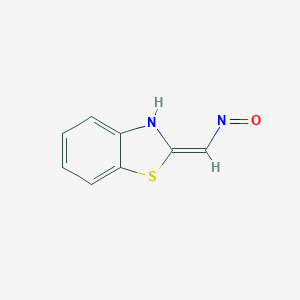
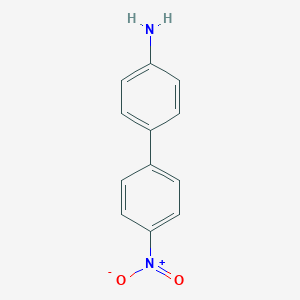
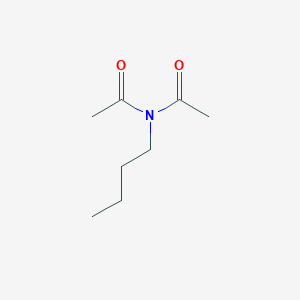
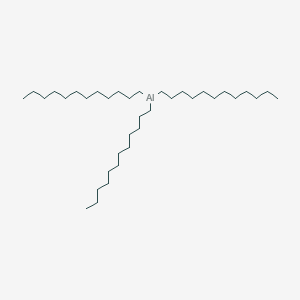
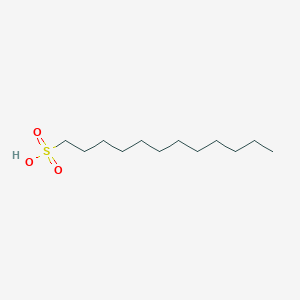
![2,2'-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate](/img/structure/B75578.png)
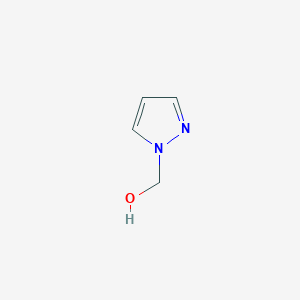
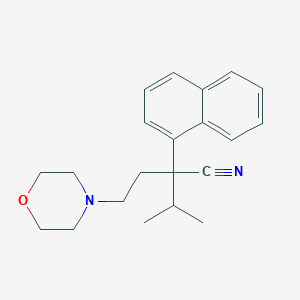
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)
